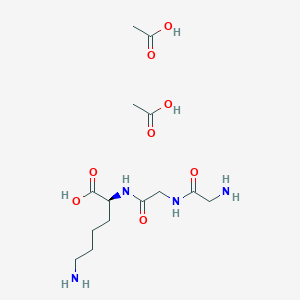
H-Gly-Gly-Lys-OH Acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-Gly-Gly-Lys-OH Acetate, also known as H-Gly-Gly-Lys-AcOH, is an organic compound composed of a glycylglycyl lysine residue and an acetate group. It is an important building block in the field of organic synthesis, and has been used in a variety of scientific research applications. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Wissenschaftliche Forschungsanwendungen
H-Gly-Gly-Lys-OH Acetates-OH Acetate has been used in a variety of scientific research applications. It has been used as a model compound to study the structure and dynamics of peptides and proteins, as well as to study the mechanism of peptide folding. In addition, it has been used to study the interactions between proteins and small molecules, as well as to study enzyme catalysis.
Wirkmechanismus
H-Gly-Gly-Lys-OH Acetates-OH Acetate is known to interact with proteins and small molecules through hydrogen bonding and electrostatic interactions. It can also form non-covalent interactions with peptide bonds, and has been shown to interact with amino acid side chains.
Biochemical and Physiological Effects
H-Gly-Gly-Lys-OH Acetates-OH Acetate has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of enzymes, to bind to proteins and small molecules, and to modulate the activity of receptor proteins. In addition, it has been shown to modulate the activity of transcription factors, to induce apoptosis, and to modulate the expression of genes.
Vorteile Und Einschränkungen Für Laborexperimente
H-Gly-Gly-Lys-OH Acetates-OH Acetate has several advantages for use in lab experiments. It is a relatively stable compound and is soluble in aqueous solutions. In addition, it is relatively inexpensive and can be easily synthesized. However, it has some limitations. For example, it is not soluble in organic solvents, and it has limited solubility in polar solvents.
Zukünftige Richtungen
The potential applications of H-Gly-Gly-Lys-OH Acetates-OH Acetate are vast, and there are many future directions for research. For example, further research is needed to explore the interactions between this compound and proteins, as well as to understand its mechanism of action. In addition, further research is needed to explore the potential therapeutic applications of this compound, and to identify potential drug targets. Finally, further research is needed to explore the potential applications of this compound in drug delivery, and to identify new methods for synthesizing and purifying this compound.
Synthesemethoden
H-Gly-Gly-Lys-OH Acetates-OH Acetate is synthesized from glycylglycine, lysine, and acetic acid. In a typical synthesis, glycylglycine and lysine are reacted in aqueous solution at a pH of 8.5, and then acetic acid is added. The resulting product is then purified by chromatography and crystallized.
Eigenschaften
IUPAC Name |
acetic acid;(2S)-6-amino-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N4O4.2C2H4O2/c11-4-2-1-3-7(10(17)18)14-9(16)6-13-8(15)5-12;2*1-2(3)4/h7H,1-6,11-12H2,(H,13,15)(H,14,16)(H,17,18);2*1H3,(H,3,4)/t7-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJCBUNLCHHDCY-KLXURFKVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.C(CCN)CC(C(=O)O)NC(=O)CNC(=O)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.CC(=O)O.C(CCN)C[C@@H](C(=O)O)NC(=O)CNC(=O)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N4O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Gly-Gly-Lys-OH Acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



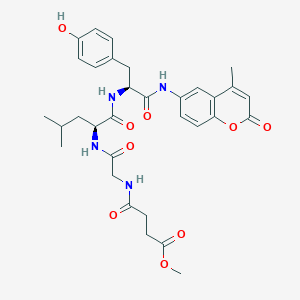
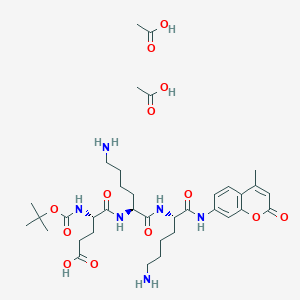
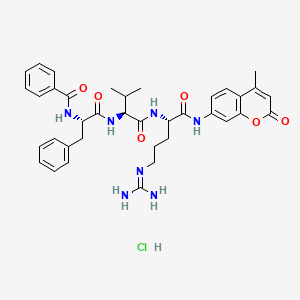
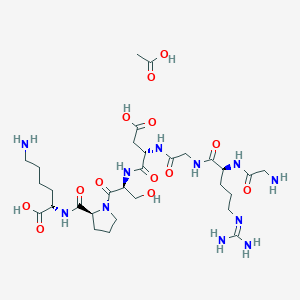
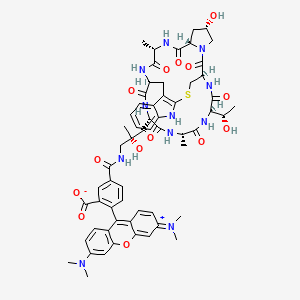
![([ring-D5]Phe8)-Angiotensin II Acetate (H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe(d5)-OH)](/img/structure/B6303629.png)





